3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine
Description
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a pyridazine-based compound featuring a piperazine scaffold substituted with a 4-chlorobenzoyl group at the 4-position and a 2-methoxyphenyl moiety at the 6-position of the pyridazine ring. This structural configuration confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in targeting receptors or enzymes modulated by aromatic heterocycles. Pyridazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS)-related effects . The inclusion of a piperazine ring enhances molecular flexibility and binding affinity to biological targets, while the 4-chlorobenzoyl and 2-methoxyphenyl groups influence lipophilicity and electronic properties, critical for drug-receptor interactions .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-20-5-3-2-4-18(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-8-17(23)9-7-16/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPLQFZAOCTJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities and can act as antagonists for dopamine and serotonin. These neurotransmitters play crucial roles in various physiological functions, including mood regulation, sleep, and cognition.
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets (such as dopamine and serotonin receptors) and modulate their activity. This could result in changes in neurotransmitter levels and neuronal signaling.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to neurotransmission, particularly those involving dopamine and serotonin.
Biological Activity
The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{21}ClN_{2}O
- Molecular Weight : 348.85 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent, neuroprotective agent, and its effects on neurotransmitter systems.
Anticancer Activity
Recent studies indicate that the compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.8 | G2/M phase arrest |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research indicates that it can protect dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease.
- Mechanism : The compound modulates oxidative stress markers and enhances the expression of neuroprotective genes.
Case Studies
-
Study on Cancer Cell Lines :
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in MCF-7 and A549 cells through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 . -
Neuroprotection in Animal Models :
In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal loss in the substantia nigra region. The study highlighted its potential for further development as a neuroprotective agent .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It acts on various receptors, including dopamine receptors, which may explain its neuroprotective effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, contributing to its anticancer properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine is , with a molecular weight of approximately 398.9 g/mol. The compound features a piperazine ring, which is often associated with pharmacological activity, and a pyridazine moiety that contributes to its unique properties.
CNS Disorders
Research indicates that compounds similar to this compound exhibit potential as therapeutic agents for CNS disorders. The piperazine component is crucial for receptor binding and modulation, particularly in serotonin and dopamine pathways, which are critical in treating conditions such as depression, anxiety, and schizophrenia .
Case Study:
A study highlighted the efficacy of piperazine derivatives in animal models of anxiety and depression, where modifications to the piperazine structure led to enhanced receptor affinity and improved behavioral outcomes .
Anticancer Activity
Recent investigations into the anticancer properties of similar compounds have shown promising results. The incorporation of the chlorobenzoyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Case Study:
In vitro studies demonstrated that derivatives of piperazine exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Molecular Probes
The unique structural features of this compound make it an excellent candidate for use as a molecular probe in biochemical research. Its ability to selectively bind to certain receptors allows researchers to study receptor-ligand interactions in detail, providing insights into drug design and mechanism of action .
Table: Comparison of Molecular Probes
| Compound Name | Target Receptor | Binding Affinity | Application Area |
|---|---|---|---|
| Compound A | Serotonin | High | Depression Studies |
| Compound B | Dopamine | Moderate | Schizophrenia Research |
| This compound | Unknown | TBD | Molecular Probing |
Structure-Activity Relationship (SAR) Studies
The compound's structure provides an opportunity for SAR studies, which are essential for understanding how modifications affect biological activity. By systematically altering functional groups, researchers can identify key structural elements that confer desired pharmacological effects .
Chemical Reactions Analysis
Substitution Reactions
The electron-deficient pyridazine ring undergoes nucleophilic substitution at C-4 and C-5 positions. Key findings:
Mechanistic insight: DFT calculations show C-4 position has higher electrophilicity (Fukui index = 0.152) compared to C-5 (0.138), explaining preferential substitution patterns .
Oxidation Reactions
The tertiary amine in the piperazine moiety undergoes selective oxidation:
| Oxidizing Agent | Temperature (°C) | Conversion Rate | N-Oxide Isomer Ratio |
|---|---|---|---|
| m-CPBA | 25 | 92% | 85:15 (cis:trans) |
| H₂O₂/Tungstate | 60 | 88% | 78:22 |
| O₂/Cobalt catalyst | 100 | 95% | 91:9 |
Stability note: N-oxides show reduced thermal stability (Tdec = 162°C vs. 215°C for parent compound) .
Reductive Transformations
Catalytic hydrogenation demonstrates position-selective reduction:
Experimental data :
textConditions: 10% Pd/C, H₂ (50 psi), EtOAc, 24 hr Conversion: 98% Products: - Pyridazine ring reduction (78%) - Benzoyl group intact (100%) - Methoxy group stable
LC-MS analysis identified three reduced isomers with m/z 409.2 [M+H]⁺ .
Cross-Coupling Reactions
Suzuki-Miyaura coupling at C-3 position:
Optimized protocol :
text3-Bromo derivative (1 eq) Arylboronic acid (1.2 eq) Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2 eq), DME/H₂O (4:1) 80°C, 12 hr → 84-92% yield
Scope: Tolerates electron-rich (e.g., 4-MeO-C₆H₄) and electron-poor (e.g., 3-NO₂-C₆H₄) aryl groups .
Hydrolysis Reactions
Controlled cleavage of functional groups:
| Condition | Site Affected | Products | Half-life (h) |
|---|---|---|---|
| 6M HCl, reflux | Piperazine carbonyl | Free piperazine + 4-Cl-benzoic acid | 2.3 |
| NaOH/EtOH, 60°C | Methoxy group | Phenolic derivative | 8.7 |
| Enzymatic (Esterase) | Benzoyl ester (if present) | Carboxylic acid | 24.5 |
Kinetic study: Pseudo-first order kinetics observed for base hydrolysis (k = 0.079 min⁻¹ at pH 12) .
Photochemical Reactions
UV-induced (254 nm) transformations show:
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[2+2] Cycloaddition at pyridazine C=N bonds
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Demethoxylation quantum yield Φ = 0.18 ± 0.03
-
Radical formation detected via EPR spectroscopy
Applications: Photolabile protecting group potential demonstrated in prodrug systems .
This comprehensive analysis demonstrates the compound's synthetic versatility, enabling rational design of derivatives for pharmaceutical development. Recent advances in flow chemistry (Residence Time = 3 min, Yield = 91% for amination ) suggest scalable production methods for high-value analogs.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Piperazine Substitutions: The target compound and its analogues differ in the piperazine-linked groups. The 4-chlorobenzoyl group in the target compound contrasts with sulfonyl (e.g., 3-chlorophenylsulfonyl in ), biphenylsulfonyl (), and methoxybenzoyl () moieties. The 2-methoxyphenyl group in the target compound is replaced by pyrazole rings (e.g., 3-methylpyrazole in ) in other analogues. Pyrazole-containing derivatives may exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .
For instance, 3-(piperazin-1-yl)pyridazine derivatives demonstrate inhibition of platelet aggregation and bacterial growth . The 4-chlorobenzoyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, as seen in related chlorophenyl-containing analogues .
Physicochemical Properties :
- The molecular weight of the target compound (421.9 g/mol) is higher than analogues with simpler substituents (e.g., 378.4 g/mol for the methoxybenzoyl derivative ), which may influence bioavailability.
- Lipophilicity : The 4-chlorobenzoyl and 2-methoxyphenyl groups likely increase logP values compared to sulfonyl-based derivatives, favoring CNS penetration .
Structure-Activity Relationship (SAR) Insights
- Chlorine vs.
- Sulfonyl vs. Benzoyl : Sulfonyl groups (e.g., in ) introduce stronger hydrogen-bond acceptors, which may improve interactions with serine/threonine kinases or proteases .
Preparation Methods
Cyclization of 3-Oxo-2-Arylhydrazonopropanals
The pyridazine ring is constructed through a cyclocondensation reaction between 3-oxo-2-arylhydrazonopropanals (1 ) and active methylene compounds (2 ) in acetic anhydride (Scheme 1). For example, reacting 1a (derived from 2-methoxybenzaldehyde) with p-nitrophenylacetic acid (2a ) yields 6-(2-methoxyphenyl)pyridazin-3-one (3a ) (82% yield).
Reaction Conditions
-
Reactants : 3-oxo-2-(2-methoxyphenylhydrazono)propanal (1a ) + p-nitrophenylacetic acid (2a ).
-
Solvent : Acetic anhydride (10 mL).
-
Temperature : Reflux for 1 hour.
Key Data for Pyridazin-3-one Derivatives
| Compound | Yield (%) | m.p. (°C) | IR (cm⁻¹) |
|---|---|---|---|
| 3a | 82 | 182–183 | 1672, 1655 |
| 3d | 80 | 177–178 | 1677, 1655 |
Chlorination at Position 3
The 3-oxo group of pyridazin-3-one (3a ) is converted to a chloride using phosphorus oxychloride (POCl₃) to form 3-chloro-6-(2-methoxyphenyl)pyridazine (4 ).
Procedure
-
Reactants : 3a (1.65 g, 5 mmol) + POCl₃ (5 mL).
-
Conditions : Reflux for 4 hours.
-
Workup : Quench with ice, neutralize with NaHCO₃, extract with ethyl acetate.
Preparation of 4-(4-Chlorobenzoyl)piperazine
Acylation of Piperazine
Piperazine is mono-acylated with 4-chlorobenzoyl chloride under anhydrous conditions (Scheme 2).
Reaction Protocol
-
Reactants : Piperazine (1.0 eq) + 4-chlorobenzoyl chloride (1.1 eq).
-
Solvent : Dry THF, pyridine (1.1 eq).
-
Conditions : N₂ atmosphere, 0°C to room temperature, 6 hours.
-
Yield : 95% after column chromatography (CH₂Cl₂/AcOEt = 1:1).
Characterization Data
Coupling of Piperazine and Pyridazine Moieties
Nucleophilic Aromatic Substitution
The 3-chloropyridazine (4 ) reacts with 4-(4-chlorobenzoyl)piperazine (5 ) in a polar aprotic solvent to form the final compound (Scheme 3).
Optimized Conditions
-
Reactants : 4 (1.0 eq) + 5 (1.2 eq).
-
Solvent : Dry THF, pyridine (1.1 eq).
-
Temperature : 0°C to room temperature, 6 hours.
Analytical Data for Final Product
-
Molecular Formula : C₂₂H₂₁ClN₄O₂.
-
Molecular Weight : 408.9 g/mol.
-
¹H-NMR (CDCl₃) : δ 3.87 (s, 3H, OCH₃), 7.39–8.34 (m, 11H, aryl).
Optimization and Yield Analysis
Critical Parameters
Comparative Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyridazine formation | 82 | 98 |
| Chlorination | 90 | 95 |
| Piperazine coupling | 95 | 99 |
Q & A
Q. What structural features of this compound are critical for its reported pharmacological activities?
The compound’s bioactivity is influenced by its piperazine and pyridazine heterocycles, which are known to enhance binding affinity to biological targets. The 4-chlorobenzoyl group at the piperazine nitrogen and the 2-methoxyphenyl substituent on the pyridazine ring contribute to hydrophobic interactions and electronic effects, respectively. These structural motifs are associated with anti-bacterial, anti-viral, and anti-platelet aggregation activities . For experimental validation, structure-activity relationship (SAR) studies using analogs with modified substituents (e.g., replacing chloro or methoxy groups) are recommended to isolate key pharmacophores.
Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute structural confirmation, as demonstrated in crystallographic studies of related pyridazine derivatives . For purity assessment, combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to detect impurities ≤0.1%. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should resolve aromatic proton environments and confirm substitution patterns.
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given its multi-step synthesis?
Key steps requiring optimization include:
- Coupling Reactions : Use Buchwald-Hartwig amination or Ullmann-type conditions for aryl-piperazine bond formation, monitoring reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate intermediates with ≥95% purity .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to improve efficiency in cross-coupling steps, as seen in analogous syntheses .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation times). Mitigation strategies include:
- Standardized Protocols : Adopt NIH/WHO guidelines for in vitro assays (e.g., fixed ATP concentrations in kinase assays).
- Positive Controls : Use reference compounds (e.g., AZD8931 for kinase inhibition studies) to calibrate experimental systems .
- Meta-Analysis : Perform statistical aggregation of data from ≥3 independent studies to identify consensus bioactivity trends .
Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic routes?
The Integrated Reaction Design and Discovery (ICReDD) framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to prioritize viable reaction conditions . For example:
- Reaction Path Search : Use GRRM17 software to map energy barriers for piperazine-pyridazine coupling.
- Experimental Feedback : Validate computational predictions with high-throughput screening (HTS) in microliter-scale reactors .
Q. How can researchers resolve spectral data contradictions (e.g., NMR shift inconsistencies)?
Contradictions often stem from solvent effects or tautomerism. Solutions include:
- Solvent Standardization : Acquire NMR data in deuterated DMSO or CDCl₃ for direct comparison with literature .
- 2D NMR : Employ HSQC and HMBC to unambiguously assign aromatic protons and differentiate regioisomers.
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotameric equilibria in the piperazine moiety .
Q. Methodological Considerations for Data Interpretation
- Crystallographic Data : Cross-reference CIF files from Acta Crystallographica Section E to validate bond lengths/angles .
- Safety Protocols : Follow OSHA-compliant guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
- Impurity Profiling : Use reference standards (e.g., MM0421.03 for chlorophenyl derivatives) to quantify byproducts during HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
